N-benzyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Scientific Research Applications
Synthesis and Antibacterial Study
- Synthesis and Antibacterial Activity : This compound, along with its derivatives, has been utilized in the synthesis of new chemical entities with potential antibacterial properties. A study demonstrated the synthesis of N-substituted derivatives and their moderate to talented antibacterial activity (Khalid et al., 2016).
Anti-Proliferation Activities
- Anti-Proliferation Effects : Novel cyano oximino sulfonate derivatives of this compound were synthesized and tested for anti-proliferation effects on mouse fibroblast L929 cells, showing significant results (El‐Faham et al., 2014).
Anticancer Research
- Cytotoxic Effects in Cancer Research : Research has investigated the cytotoxic effects of sulfonamide-derived isatins, closely related to the compound , on hepatocellular carcinoma cell lines. The study indicates a potential for managing hepatocellular carcinoma (Eldeeb et al., 2022).
Potential COVID-19 Treatment
- Investigation as a COVID-19 Drug : N-(phenylsulfonyl)acetamide derivatives, closely related to the compound, have been studied for antimalarial activity and also investigated for potential use as a COVID-19 drug utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Enzyme Inhibition
- Enzyme Inhibition Studies : Synthesized derivatives of the compound have been evaluated for activity against enzymes like acetylcholinesterase and butyrylcholinesterase, showing promising results (Khalid et al., 2014).
Antioxidant Capacity
- Antioxidant Activity : Studies on sulfonyl hydrazone and piperidine derivatives have shown significant antioxidant capacity, indicating potential applications in medicinal chemistry (Karaman et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as n-phenylacetamide sulphonamides, have been synthesized and shown to exhibit good analgesic activity .
Mode of Action
It’s known that similar compounds interact with their targets to produce analgesic effects
Result of Action
Similar compounds have been shown to exhibit analgesic activity, suggesting that this compound may also have pain-relieving effects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action.
This compound, along with its derivatives, presents an interesting area for future research in medicinal chemistry .
properties
IUPAC Name |
N-benzyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c28-23(25-15-19-9-3-1-4-10-19)18-32(30,31)22-16-27(21-12-6-5-11-20(21)22)17-24(29)26-13-7-2-8-14-26/h1,3-6,9-12,16H,2,7-8,13-15,17-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNLDMCQGBQZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.